molecular formula C19H16N2O3S B2700596 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide CAS No. 955685-29-7

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

Cat. No. B2700596
CAS RN: 955685-29-7
M. Wt: 352.41
InChI Key: FGCWQJBMUKNWKY-UHFFFAOYSA-N
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Description

“N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide” is a derivative of furan/thiophene-2-carboxamide . These compounds are part of the family of heterocyclic organic compounds and have a wide range of biological and medicinal activities .


Synthesis Analysis

The compound is synthesized from acyl chlorides and heterocyclic amine derivatives . The synthesis involves a reaction of acyl chloride and heterocyclic primary amines .


Molecular Structure Analysis

The chemical structures of these compounds were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .


Chemical Reactions Analysis

The compound is prepared from acyl chlorides and heterocyclic amine derivatives . The reaction involves the formation of a carboxamide group, which is a key functional group in these compounds .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 106–109 °C . The elemental analysis for the compound is as follows: C, 57.96; H, 4.38; N, 6.76; S, 15.47 .

Scientific Research Applications

Bioisosteric Enhancements in Analgesic Properties

Research on bioisosteric replacements within carboxamide frameworks, including those similar to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide, has demonstrated significant potential in enhancing analgesic properties. For instance, a study explored bioisosteric shifts aiming to boost the analgesic effectiveness of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. It found that substituting the benzyl fragment's phenyl ring with an isosteric heterocycle like pyridine can notably increase analgesic activity, highlighting the importance of such modifications in developing new analgesics И. В. Украинец et al., 2016.

Regiocontrolled Chemical Synthesis

Another avenue of research involves the regiocontrolled chemical synthesis of heterocyclic carboxamides. The Pd(OAc)2/AgOAc catalytic system has been employed for bidentate ligand-directed regioselective C-H activation and C-C bond formation at the C-3 position of thiophene- and furan-2-carboxamides. This methodology facilitates high regioselectivity in the arylation and alkylation of thiophene-2-carboxamides, underscoring the potential for precise synthetic modifications in pharmacologically relevant compounds R. Padmavathi et al., 2015.

Novel Synthesis Approaches

The synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones showcases innovative approaches to creating compounds with potential pharmacological interests. Detailed studies on the reaction conditions, such as solvent choice and temperature, have led to diastereoselective outcomes that are crucial for the development of compounds with specific biological activities. This research not only expands the toolkit for synthesizing complex organic molecules but also highlights the importance of structural precision in medicinal chemistry M. Kandinska et al., 2006.

properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-18(17-4-2-10-25-17)20-15-6-5-13-7-8-21(12-14(13)11-15)19(23)16-3-1-9-24-16/h1-6,9-11H,7-8,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCWQJBMUKNWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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